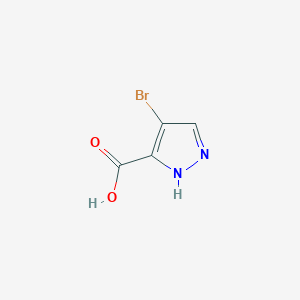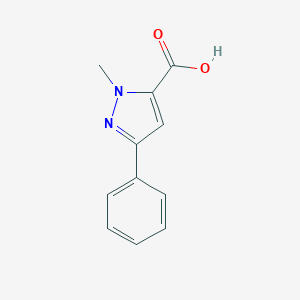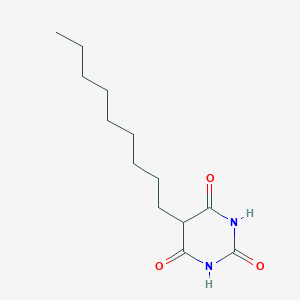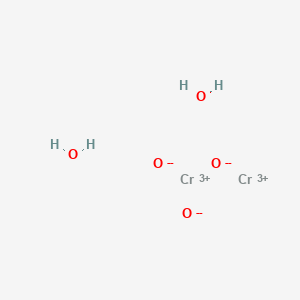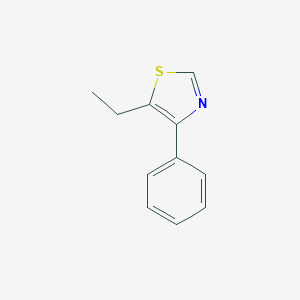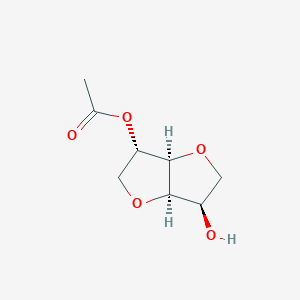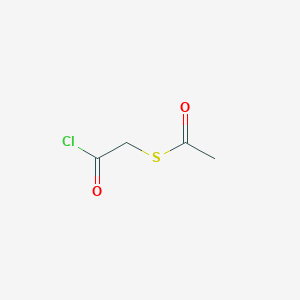
S-(2-Chloro-2-oxoethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as ethion, is a broad-spectrum organophosphate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1950s and has since been used extensively in various crops, including fruits, vegetables, and cereals. Despite being an effective insecticide, ethion has been found to have harmful effects on human health and the environment. Therefore, it is important to understand its synthesis, mechanism of action, and physiological effects to develop safer alternatives.
Mécanisme D'action
Ethion acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Ethion has been found to have harmful effects on human health, including acute toxicity, neurotoxicity, and genotoxicity. It can cause headaches, nausea, vomiting, and respiratory distress in humans exposed to high levels of the chemical. Ethion has also been found to have harmful effects on the environment, including contamination of soil and water and harm to non-target organisms such as birds, fish, and beneficial insects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethion is an effective insecticide that can be used to control a wide range of pests in agriculture. It is also relatively easy to synthesize and can be produced on a large scale. However, due to its harmful effects on human health and the environment, there are limitations to its use in lab experiments. Alternative insecticides that are safer and more environmentally friendly should be used instead.
Orientations Futures
There is a need for further research to develop safer alternatives to S-(2-Chloro-2-oxoethyl) ethanethioate that can control pests without harming non-target organisms. This includes the development of new insecticides that target specific pests and have minimal impact on the environment. Additionally, research should focus on the development of new technologies for pest control, such as biological control and integrated pest management, which can reduce the reliance on chemical insecticides. Finally, there is a need for increased awareness and education among farmers and consumers on the harmful effects of S-(2-Chloro-2-oxoethyl) ethanethioate and other chemical insecticides, and the importance of using safer alternatives.
Méthodes De Synthèse
Ethion is synthesized by the reaction of ethyl mercaptan with chloroacetyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Ethion has been extensively studied for its insecticidal properties and its effects on non-target organisms. Several studies have shown that S-(2-Chloro-2-oxoethyl) ethanethioate can cause acute toxicity in mammals, birds, fish, and beneficial insects. It has also been found to have genotoxic and mutagenic effects on human cells. Therefore, there is a need for further research to develop safer alternatives that can control pests without harming non-target organisms.
Propriétés
Numéro CAS |
10553-78-3 |
|---|---|
Nom du produit |
S-(2-Chloro-2-oxoethyl) ethanethioate |
Formule moléculaire |
C4H5ClO2S |
Poids moléculaire |
152.6 g/mol |
Nom IUPAC |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
Clé InChI |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
SMILES canonique |
CC(=O)SCC(=O)Cl |
Autres numéros CAS |
10553-78-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



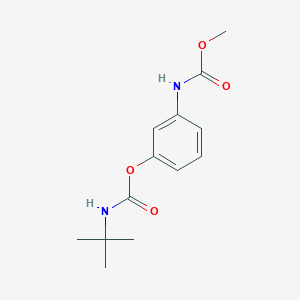
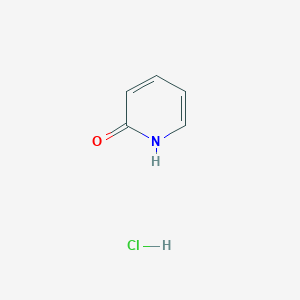
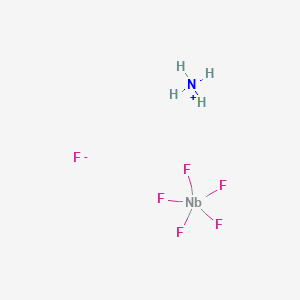
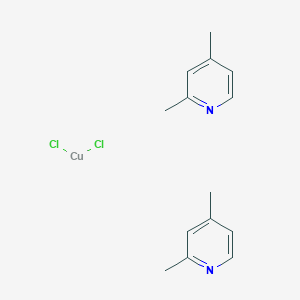
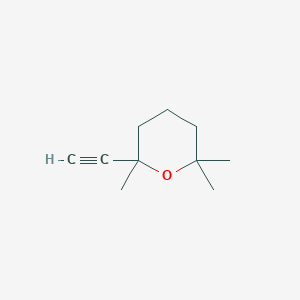
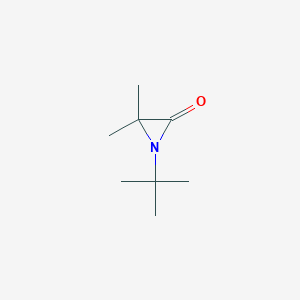
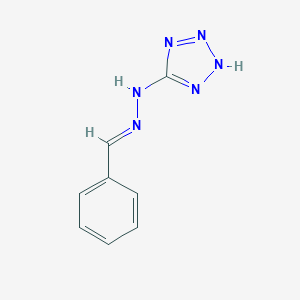
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
